Benzoic acid, 2,4-dichloro-, 2-(3,4-dichlorophenyl)-5-(dimethylamino)pentyl ester, hydrochloride
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Overview
Description
Benzoic acid, 2,4-dichloro-, 2-(3,4-dichlorophenyl)-5-(dimethylamino)pentyl ester, hydrochloride is a complex organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple chlorine atoms and a dimethylamino group, contributing to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2,4-dichloro-, 2-(3,4-dichlorophenyl)-5-(dimethylamino)pentyl ester, hydrochloride typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the ester bond: This can be achieved through esterification reactions where benzoic acid derivatives react with alcohols in the presence of acid catalysts.
Introduction of chlorine atoms: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride can be employed to introduce chlorine atoms at specific positions on the aromatic ring.
Addition of the dimethylamino group: This step often involves nucleophilic substitution reactions where a dimethylamino group is introduced using reagents like dimethylamine.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2,4-dichloro-, 2-(3,4-dichlorophenyl)-5-(dimethylamino)pentyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the ester group into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 2,4-dichloro-, 2-(3,4-dichlorophenyl)-5-(dimethylamino)pentyl ester, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Benzoic acid, 2,4-dichloro-, 2-(3,4-dichlorophenyl)-5-(dimethylamino)pentyl ester, hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine atoms and the dimethylamino group enhances its binding affinity and specificity towards these targets, leading to modulation of biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds with similar structures but different substituents on the aromatic ring.
Chlorinated esters: Esters containing chlorine atoms at various positions.
Dimethylamino compounds: Molecules with a dimethylamino group attached to different frameworks.
Uniqueness
Benzoic acid, 2,4-dichloro-, 2-(3,4-dichlorophenyl)-5-(dimethylamino)pentyl ester, hydrochloride is unique due to the specific combination of chlorine atoms and the dimethylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
119585-11-4 |
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Molecular Formula |
C20H22Cl5NO2 |
Molecular Weight |
485.7 g/mol |
IUPAC Name |
[2-(3,4-dichlorophenyl)-5-(dimethylamino)pentyl] 2,4-dichlorobenzoate;hydrochloride |
InChI |
InChI=1S/C20H21Cl4NO2.ClH/c1-25(2)9-3-4-14(13-5-8-17(22)19(24)10-13)12-27-20(26)16-7-6-15(21)11-18(16)23;/h5-8,10-11,14H,3-4,9,12H2,1-2H3;1H |
InChI Key |
SHABSCWKZNVUHW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC(COC(=O)C1=C(C=C(C=C1)Cl)Cl)C2=CC(=C(C=C2)Cl)Cl.Cl |
Origin of Product |
United States |
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